4-Fluoro-3-methoxy-5-(methylthio)benzoic acid: A Theoretical and Applied Structural Analysis
4-Fluoro-3-methoxy-5-(methylthio)benzoic acid: A Theoretical and Applied Structural Analysis
An In-depth Technical Guide for Drug Development Professionals
Abstract: 4-Fluoro-3-methoxy-5-(methylthio)benzoic acid is a polysubstituted aromatic carboxylic acid of significant interest for medicinal chemistry and materials science. While this specific molecule is not widely commercialized and has limited direct characterization in public literature, its structural motifs are present in numerous pharmacologically active agents and functional materials. This guide serves as a technical primer, leveraging data from closely related analogues to predict its chemical properties, propose viable synthetic routes, and discuss its potential applications as a sophisticated chemical building block. By deconstructing the roles of its constituent functional groups—a fluorine atom, a methoxy group, a methylthio group, and a carboxylic acid—we provide a foundational understanding for researchers aiming to incorporate this unique scaffold into novel drug discovery and development programs.
Molecular Structure and Predicted Physicochemical Properties
The unique substitution pattern on the benzoic acid core dictates the molecule's three-dimensional conformation, electronic distribution, and intermolecular interaction potential. The interplay between the electron-withdrawing fluorine and carboxylic acid groups and the electron-donating methoxy and methylthio groups creates a nuanced electronic environment that is highly valuable for tuning drug-receptor interactions.
Chemical Structure
The IUPAC name for the compound is 4-Fluoro-3-methoxy-5-(methylthio)benzoic acid. The structure consists of a central benzene ring functionalized with four substituents.
Caption: 2D Structure of 4-Fluoro-3-methoxy-5-(methylthio)benzoic acid.
Physicochemical Data Summary
| Property | Value (Predicted/Calculated) | Rationale / Comparative Data Source |
| Molecular Formula | C₉H₉FO₃S | Calculated from the chemical structure. |
| Molecular Weight | 216.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline powder | Predicted based on typical appearance of similar substituted benzoic acids. |
| Melting Point | >210 °C | Estimated. The related 4-Fluoro-3-methoxybenzoic acid has a melting point of 206 °C[2]. The heavier, more polarizable sulfur atom may enhance crystal lattice energy. |
| pKa | 3.8 - 4.2 | Estimated. The pKa of 4-Fluoro-3-methoxybenzoic acid is predicted to be ~4.02[2]. The methylthio group's electronic effect is modest and should not drastically alter the acidity. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, Methanol | Predicted based on the polarity of the functional groups and common solvents for benzoic acid derivatives. |
| XLogP3 | ~2.5 | Estimated. 4-Fluoro-3-methoxybenzoic acid has an XLogP3 of 1.9[1]. The methylthio group will increase lipophilicity. |
Proposed Synthesis and Reactivity
A robust synthetic strategy is critical for enabling the exploration of this molecule in research. While no specific procedure for this compound is published, a logical and efficient pathway can be designed based on established organic chemistry transformations and synthesis of related molecules.
Proposed Retrosynthetic Pathway
The synthesis can be envisioned starting from a more common precursor, such as 4-fluoro-3-methoxyphenol or a related aniline. The key steps would involve the introduction of the methylthio group and the carboxylation of the aromatic ring. A plausible forward synthesis is outlined below.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a theoretical guide. Researchers should perform small-scale test reactions to optimize conditions.
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Step 1: Diazotization of 4-Fluoro-3-methoxyaniline:
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Dissolve 4-Fluoro-3-methoxyaniline in a suitable acidic medium (e.g., 3M HCl).
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Cool the solution to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt. The reaction progress should be monitored for the absence of the starting aniline.
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Step 2: Introduction of the Thio Group:
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In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate.
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Slowly add the cold diazonium salt solution to the nucleophile solution. This Sandmeyer-type reaction will introduce a protected thiol group onto the aromatic ring.
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Step 3: Methylation and Carboxylation/Hydrolysis:
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The resulting intermediate can then be methylated. Following hydrolysis of the xanthate to a free thiol, treatment with a methylating agent like methyl iodide (CH₃I) in the presence of a mild base (e.g., K₂CO₃) would yield the methylthio ether.
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If the para position relative to the fluorine was initially occupied by a group like bromine, a carboxylation step via organometallic chemistry could be performed prior to a final hydrolysis. If an ester precursor was used, the final step would be saponification. For instance, similar to the synthesis of 4-fluoro-3-methoxybenzoic acid from its methyl ester, the compound would be treated with sodium hydroxide in methanol, followed by acidification with HCl to precipitate the final product[3].
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Step 4: Purification:
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The final product would be collected by filtration, washed with cold water, and dried.
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Recrystallization from a suitable solvent system (e.g., ethanol/water) would be employed to achieve high purity. Characterization would be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
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Applications in Research and Drug Development
Substituted benzoic acids are foundational scaffolds in medicinal chemistry. The specific combination of substituents on 4-Fluoro-3-methoxy-5-(methylthio)benzoic acid makes it a particularly attractive building block.
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Bioisosteric Replacement: The methylthio (-SMe) group is a well-regarded bioisostere for other functionalities. It can mimic a methyl or ethyl group sterically but introduces unique electronic properties and potential metabolic handles.
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Kinase Inhibitor Scaffolds: Fluorinated aromatic rings are prevalent in modern kinase inhibitors, where the fluorine atom can form key hydrogen bonds or modulate the pKa of nearby groups to enhance binding affinity. The overall scaffold could be used in the synthesis of inhibitors targeting kinases implicated in oncology, such as Src or Abl[4].
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Fragment-Based Drug Discovery (FBDD): This molecule represents a high-value fragment. Its defined vector for chemical elaboration (the carboxylic acid) and its decorated aromatic core provide an excellent starting point for growing into a larger, more potent molecule by linking to other fragments or scaffolds.
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Metabolic Stability: The fluorine and methoxy groups can block sites of oxidative metabolism, a common strategy used to improve the pharmacokinetic profile of drug candidates.
Conclusion
4-Fluoro-3-methoxy-5-(methylthio)benzoic acid is a promising, albeit underexplored, chemical entity. Based on a detailed analysis of its structure and comparison with known analogues, it is predicted to be a stable, crystalline solid with properties amenable to synthetic manipulation. The proposed synthetic pathway offers a viable route for its preparation, opening the door for its inclusion in medicinal chemistry programs. Its unique electronic and steric profile suggests significant potential as a key building block for the development of next-generation therapeutics, particularly in areas where fine-tuning of ligand-receptor interactions and metabolic stability are paramount.
References
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PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemdad Co., Ltd. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID. Retrieved from [Link]
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Wang, Z., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14751-14759. Retrieved from [Link]
Sources
- 1. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-FLUORO-3-METHOXYBENZOIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
